Methyl 4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a suitable electrophile . For instance, the synthesis of N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline involved the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of Cs2CO3 .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a pyridine ring, a piperidine ring, a carbonyl group, and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. The pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Molecular Structure Analysis
The chemical structure of methyl 4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate, along with similar compounds, has been analyzed to understand their molecular configurations and interactions. For instance, studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including derivatives similar to the subject compound, provide insights into their dihedral angles and atom distances. These properties are crucial for understanding the molecular basis of their inhibitory activity and designing compounds with enhanced efficacy (Li et al., 2005).
Crystal Structure and Self-Assembly
The synthesis and structural characterization of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, which share functional groups with the subject compound, reveal how hydrogen bonding and π–π interactions contribute to crystal engineering. These findings have potential applications in designing new materials with desirable luminescent properties and understanding the mechanisms of molecular self-assembly (Li et al., 2015).
Synthesis and Reactions
A study on the one-pot efficient synthesis of Nα-urethane-protected β- and γ-amino acids demonstrates the versatility of using similar piperidine derivatives in synthetic organic chemistry. This approach provides a straightforward method to obtain amino acids with high yields and purities, highlighting the compound's potential as a precursor in various chemical syntheses (Cal et al., 2012).
Drug Delivery Applications
Research on the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage indicates the potential of using structurally similar compounds for drug delivery purposes. This study shows that encapsulating bioactive compounds in a metalla-cage can enhance their solubility and cytotoxicity, providing a novel approach to drug formulation and delivery (Mattsson et al., 2010).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target. If it’s used as an agrochemical, its mechanism of action could involve disruption of a specific biological process in pests .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-28-19(27)14-4-2-13(3-5-14)18(26)25-10-8-16(9-11-25)29-17-7-6-15(12-24-17)20(21,22)23/h2-7,12,16H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIFBOWAGTZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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